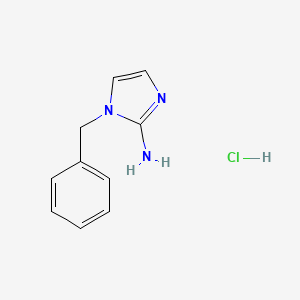

1-benzyl-1H-imidazol-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

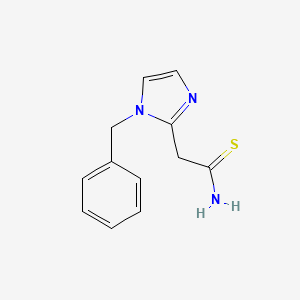

“1-benzyl-1H-imidazol-2-amine hydrochloride” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of “1-benzyl-1H-imidazol-2-amine hydrochloride” consists of a benzyl group attached to the 1-position of an imidazole ring . The InChI code for this compound is 1S/C11H13N3.2ClH/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10;;/h1-7H,8-9,12H2;2*1H .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-1H-imidazol-2-amine hydrochloride” include a molecular weight of 260.17 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Synthesis

Imidazole derivatives like 1-benzyl-1H-imidazol-2-amine hydrochloride are pivotal in the synthesis of various pharmacologically active molecules. They serve as key intermediates in the development of drugs with diverse therapeutic potentials, such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Antimicrobial Activity

The imidazole ring is known for its antimicrobial properties. Compounds containing the imidazole moiety have been shown to exhibit a broad spectrum of antibacterial and antifungal activities. This makes them valuable in the research and development of new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi .

Antitumor and Anticancer Research

Imidazole derivatives are frequently evaluated for their antitumor potential against various cancer cell lines. For instance, certain synthesized imidazole compounds have shown promising results in inhibiting the growth of cancerous cells like MCF-7 (breast cancer) and CaCo-2 (colon cancer), indicating the potential of 1-benzyl-1H-imidazol-2-amine hydrochloride in cancer research .

Quorum Sensing Inhibition

In the field of antibacterial drug discovery, the inhibition of quorum sensing—a mechanism by which bacteria communicate and regulate virulence—is a promising strategy. Imidazole derivatives can play a role in disrupting these communication pathways, thereby reducing bacterial virulence without affecting the viability of the organism .

Chemical Synthesis and Catalysis

Imidazole and its derivatives are used as catalysts and synthetic intermediates in chemical reactions. Their unique structure allows for the formation of various bonds, making them versatile agents in organic synthesis. They are also employed in the synthesis of dyes for solar cells and other optical applications .

Development of Functional Materials

Due to their chemical properties, imidazole derivatives are utilized in the creation of functional materials. These materials have applications in various industries, including electronics, where they are used in the production of conductive polymers and other advanced materials .

Agricultural Chemistry

Imidazole compounds are integral in the development of agrochemicals. They are used to create pesticides and fungicides that protect crops from pests and diseases, thereby contributing to agricultural productivity and food security .

Enzyme Inhibition

Enzyme inhibitors are crucial in the study of biochemical pathways and the treatment of diseases. Imidazole derivatives can act as inhibitors for specific enzymes, making them useful tools in both research and therapeutic contexts .

Direcciones Futuras

The future directions in the field of imidazole research involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their versatility and utility in a number of areas . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Mecanismo De Acción

Target of Action

1-Benzyl-1H-imidazol-2-amine hydrochloride is a derivative of imidazole, a heterocyclic compound that plays a crucial role in various biological applications Imidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial potential .

Mode of Action

For instance, some imidazole derivatives have been reported to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa, leading to a reduction in bacterial virulence gene expression and biofilm maturation .

Biochemical Pathways

Imidazole derivatives have been known to interfere with quorum sensing (qs), a bacterial cell-to-cell signaling system controlling virulence . This interference results in the reduction of bacterial virulence gene expression and biofilm maturation .

Result of Action

Some imidazole derivatives have been reported to show significant inhibition of pyocyanin, 2-alkyl-4(1h)-quinolones production in pseudomonas aeruginosa .

Action Environment

It’s worth noting that the synthesis of some imidazole derivatives can be conducted under solvent-free conditions, suggesting that these compounds may exhibit stability under various environmental conditions .

Propiedades

IUPAC Name |

1-benzylimidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9;/h1-7H,8H2,(H2,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJFVPPJIGWOAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-imidazol-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6144451.png)

![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)

![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)

![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)

![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)